Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of 2-Methoxycarbonyl-3-methoxyphenylboronic acid (CAS 913836-19-4), a valuable building block in organic synthesis and medicinal chemistry. In the absence of a complete, publicly available dataset for this specific compound, this document serves as an expert-level predictive guide. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with close structural analogues, we present a detailed, predicted spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this important reagent. Standardized protocols for data acquisition are also provided to ensure experimental reproducibility.
Introduction
2-Methoxycarbonyl-3-methoxyphenylboronic acid is a trifunctional aromatic compound featuring a boronic acid, a methyl ester, and a methoxy ether group. This unique substitution pattern makes it a versatile reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The ability to precisely confirm the structure and purity of such reagents is paramount for the reproducibility and success of subsequent synthetic steps.
Spectroscopic methods provide the definitive fingerprint of a molecule. This guide outlines the expected spectroscopic signatures from ¹H NMR, ¹³C NMR, IR, and MS analyses, explaining the causal relationships between the molecular structure and the spectral data.
Molecular Structure and Spectroscopic Overview
The logical first step in any spectroscopic analysis is to examine the molecule's structure and predict the key features each technique will reveal.
dot
graph "molecular_structure" {
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node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10, fontname="sans-serif"];
// Define nodes for atoms
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.3,0.75!"];
C3 [label="C", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="1.3,0.75!"];
H4 [label="H", pos="0,-2.5!"];
H5 [label="H", pos="2.3,-1.25!"];
H6 [label="H", pos="2.3,1.25!"];
B [label="B", pos="-2.8,1.25!"];
O1_B [label="O", pos="-3.8,0.5!"];
H_O1_B [label="H", pos="-4.5,0.8!"];
O2_B [label="O", pos="-2.8,2.25!"];
H_O2_B [label="H", pos="-3.5,2.5!"];
C_ester [label="C", pos="0,2.8!"];
O_ester_carbonyl [label="O", pos="-0.7,3.5!"];
O_ester_methoxy [label="O", pos="1,3.2!"];
C_ester_methoxy [label="C", pos="1.3,4.2!"];
H1_ester_methoxy [label="H", pos="0.8,4.8!"];
H2_ester_methoxy [label="H", pos="1.8,4.6!"];
H3_ester_methoxy [label="H", pos="2.0,3.8!"];
O_ether [label="O", pos="-2.4,-1.25!"];
C_ether_methoxy [label="C", pos="-3.5,-1.75!"];
H1_ether_methoxy [label="H", pos="-3.2,-2.5!"];
H2_ether_methoxy [label="H", pos="-4.2,-1.3!"];
H3_ether_methoxy [label="H", pos="-3.8,-2.2!"];
// Define labels for aromatic carbons
C1_label [label="C1", pos="-0.5,1.5!"];
C2_label [label="C2", pos="-1.8,1.0!"];
C3_label [label="C3", pos="-1.8,-0.5!"];
C4_label [label="C4", pos="-0.5,-1.5!"];
C5_label [label="C5", pos="1.8,-0.5!"];
C6_label [label="C6", pos="1.8,1.0!"];
// Draw bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C4 -- H4;
C5 -- H5;
C6 -- H6;
C2 -- B;
B -- O1_B;
O1_B -- H_O1_B;
B -- O2_B;
O2_B -- H_O2_B;
C1 -- C_ester;
C_ester -- O_ester_carbonyl [style=double];
C_ester -- O_ester_methoxy;
O_ester_methoxy -- C_ester_methoxy;
C_ester_methoxy -- H1_ester_methoxy;
C_ester_methoxy -- H2_ester_methoxy;
C_ester_methoxy -- H3_ester_methoxy;
C3 -- O_ether;
O_ether -- C_ether_methoxy;
C_ether_methoxy -- H1_ether_methoxy;
C_ether_methoxy -- H2_ether_methoxy;
C_ether_methoxy -- H3_ether_methoxy;
}
Caption: Molecular structure of 2-Methoxycarbonyl-3-methoxyphenylboronic acid.
-
¹H NMR: Expect three distinct aromatic proton signals, two singlet signals for the methoxy (-OCH₃) groups, and a broad signal for the boronic acid -OH protons.
-
¹³C NMR: Expect nine distinct carbon signals: six for the aromatic ring, one for the ester carbonyl, and two for the methoxy carbons. The carbon attached to the boron (C2) may show broadening.
-
IR Spectroscopy: Key signals will include a broad O-H stretch for the boronic acid, a strong C=O stretch for the ester, C-O stretching bands for the ester and ether, and a B-O stretching band.
-
Mass Spectrometry: The molecular ion peak should be readily identifiable. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methoxycarbonyl group (-COOCH₃), or water (-H₂O).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | Broad Singlet | 2H | B(OH )₂ | Boronic acid protons are exchangeable and typically appear as a broad, downfield signal. |
| ~7.6 - 7.8 | Doublet of Doublets | 1H | Ar-H (H6) | H6 is ortho to the electron-withdrawing ester, causing a significant downfield shift. |
| ~7.4 - 7.5 | Triplet | 1H | Ar-H (H5) | H5 is meta to both the ester and boronic acid groups, appearing at a relatively standard aromatic shift. |
| ~7.1 - 7.2 | Doublet of Doublets | 1H | Ar-H (H4) | H4 is ortho to the electron-donating methoxy group, causing an upfield shift relative to other aromatic protons. |
| ~3.9 | Singlet | 3H | C(=O)OCH₃ | Ester methoxy protons are deshielded by the adjacent carbonyl group.[1] |
| ~3.8 | Singlet | 3H | Ar-OCH₃ | Ether methoxy protons are slightly less deshielded than the ester methoxy protons.[2] |
Rationale is based on analysis of substituent effects and comparison with known spectra of compounds like 3-methoxyphenylboronic acid and methyl 2-methoxybenzoate.[3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O | The ester carbonyl carbon is highly deshielded and appears significantly downfield.[5][6] |
| ~158 | C 3-OCH₃ | Aromatic carbon attached to the ether oxygen is deshielded. |
| ~135 | C 6 | Aromatic methine carbon ortho to the ester group. |
| ~132 | C 1 | Aromatic quaternary carbon attached to the ester group. |
| ~129 | C 5 | Aromatic methine carbon. |
| ~120 | C 4 | Aromatic methine carbon shielded by the ortho methoxy group. |
| ~118 (broad) | C 2-B(OH)₂ | The ipso-carbon attached to boron is often broad and appears upfield relative to other quaternary carbons.[7][8][9] |
| ~55 | Ar-OC H₃ | Ether methoxy carbon. |
| ~52 | C(=O)OC H₃ | Ester methoxy carbon. |
Predictions are based on established substituent effects in benzene rings and data from related phenylboronic acids.[7][10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Broad, Strong | O-H stretch | Boronic Acid |
| ~3050 | Medium | C-H stretch (aromatic) | Aromatic Ring |
| ~2960 | Medium | C-H stretch (aliphatic) | Methoxy (-CH₃) |
| ~1725 | Strong | C=O stretch | Ester |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1380 | Strong | B-O stretch | Boronic Acid[13][14] |
| ~1250 | Strong | C-O stretch (asymmetric) | Ester & Aryl Ether[15][16] |
| ~1100 | Strong | C-O stretch (symmetric) | Ester & Aryl Ether |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures common in boronic acids. The C=O stretch is one of the most intense and reliable peaks in the spectrum.[15][17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.[18][19][20]
-
Molecular Ion (M+H)⁺: The expected exact mass for C₉H₁₁BO₅ is 209.0676. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 210.0754 . A sodium adduct [M+Na]⁺ at m/z 232.0574 may also be visible.
-
Key Fragmentation: Collision-induced dissociation (CID) of the molecular ion would likely produce characteristic fragment ions.
| Predicted m/z | Proposed Fragment | Neutral Loss |
| 192 | [M+H - H₂O]⁺ | Loss of water from the boronic acid moiety. |
| 179 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the ether (less common) or ester. |
| 151 | [M+H - COOCH₃]⁺ | Cleavage of the ester group, a common pathway for benzoate esters.[21][22] |
| 133 | [M+H - H₂O - COOCH₃]⁺ | Sequential loss of water and the ester group. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, a highly stable fragment common to many benzoate derivatives.[22][23] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[21][22] |
dot
digraph "fragmentation_pathway" {
rankdir="LR";
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10];
edge [fontname="sans-serif", fontsize=9];
M [label="[M+H]⁺\nm/z 210"];
F1 [label="[M+H - H₂O]⁺\nm/z 192"];
F2 [label="[M+H - COOCH₃]⁺\nm/z 151"];
F3 [label="[C₇H₅O]⁺\nm/z 105"];
F4 [label="[C₆H₅]⁺\nm/z 77"];
M -> F1 [label="- H₂O"];
M -> F2 [label="- •COOCH₃"];
F2 -> F3 [label="- (CH₃OH, B, O)"];
F3 -> F4 [label="- CO"];
}
Caption: Predicted major fragmentation pathway in ESI-MS/MS.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, standardized methodologies are essential.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[24] DMSO-d₆ is often preferred for boronic acids to ensure solubility and allow observation of the exchangeable B(OH)₂ protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure adequate signal for all carbons, including quaternary ones.[25]
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient technique for solid powders requiring minimal sample preparation.[26][27][28][29][30]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium).
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, even contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as an absorbance spectrum after background subtraction.
ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[31]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: ~100-150 °C.
-
Cone Voltage/Fragmentor Voltage: A low voltage (e.g., 20-40 V) should be used to observe the intact molecular ion. For fragmentation analysis (MS/MS), this voltage can be increased, or a specific precursor ion can be selected for collision-induced dissociation (CID).[32]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
dot
digraph "spectroscopic_workflow" {
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subgraph "cluster_sample" {
label="Sample Preparation";
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color="#FFFFFF";
Sample [label="2-Methoxycarbonyl-3-\nmethoxyphenylboronic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_analysis" {
label="Spectroscopic Analysis";
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color="#FFFFFF";
NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
IR [label="FT-IR Spectroscopy\n(ATR)", fillcolor="#FBBC05", fontcolor="#202124"];
MS [label="Mass Spectrometry\n(ESI-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_data" {
label="Data Interpretation";
style="filled";
color="#FFFFFF";
NMR_Data [label="Chemical Shifts\nCoupling Patterns\nIntegration"];
IR_Data [label="Vibrational Frequencies\n(Functional Groups)"];
MS_Data [label="Molecular Weight\nFragmentation"];
}
subgraph "cluster_result" {
label="Final Confirmation";
style="filled";
color="#FFFFFF";
Structure [label="Structural Elucidation\n&\nPurity Assessment", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
}
Sample -> {NMR, IR, MS};
NMR -> NMR_Data;
IR -> IR_Data;
MS -> MS_Data;
{NMR_Data, IR_Data, MS_Data} -> Structure;
}
Caption: General workflow for comprehensive spectroscopic characterization.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Methoxycarbonyl-3-methoxyphenylboronic acid. By understanding the expected NMR, IR, and MS data based on its constituent functional groups and structural analogues, researchers can confidently verify the identity and purity of their material. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory. While this guide is based on expert prediction, it establishes a robust baseline for the interpretation of experimentally acquired data for this compound.
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